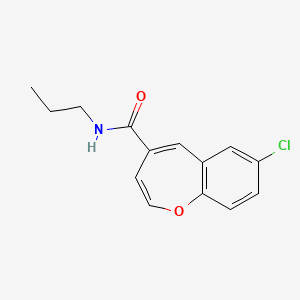![molecular formula C10H8FN5S2 B2434482 5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine CAS No. 338392-00-0](/img/structure/B2434482.png)
5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[(5-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine” is an organic compound with a molecular weight of 281.34 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The InChI code for this compound is1S/C10H8FN5S2/c11-5-1-2-7-6 (3-5)13-8 (18-7)4-17-10-14-9 (12)15-16-10/h1-3H,4H2, (H3,12,14,15,16) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 281.34 . The InChI code provides information about its chemical structure .科学的研究の応用
Catalyst- and Solvent-Free Synthesis
A study detailed a regioselective synthesis method for producing derivatives of the compound, utilizing a catalyst- and solvent-free microwave-assisted Fries rearrangement. This synthesis method highlights the compound's potential as an intermediate in creating pharmacologically relevant structures. This approach emphasizes the importance of the compound in facilitating efficient and environmentally friendly synthesis routes (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including structures related to the compound, were synthesized and screened for their antimicrobial properties. The study underscores the compound's relevance in the development of new antimicrobial agents, indicating its potential use in combating various microorganisms (Bektaş et al., 2007).
Pharmacological Screening
The compound has been used as a core structure in synthesizing new derivatives with potential pharmacological activities. One such study involved creating benzothiazole substituted pyrazole analogues and screening them for antimicrobial and antioxidant activities. This research signifies the compound's role in creating new pharmacological agents (Raparla et al., 2013).
Structural and Mechanistic Insights
Crystallographic Analysis and Theoretical Studies
The compound's structural analysis and intermolecular interactions were examined through crystallographic studies. These studies offer valuable insights into the compound's molecular conformations and potential interactions in biological systems, contributing to a deeper understanding of its behavior and potential applications (Karayel et al., 2015).
Density Functional Theory (DFT) Calculations
Theoretical studies, including DFT calculations, have been conducted to understand the compound's behavior and the mechanisms underlying its reactions. These studies provide a theoretical foundation for predicting the compound's reactivity and stability, guiding its practical applications in various scientific fields (Moreno-Fuquen et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-[(5-fluoro-1,3-benzothiazol-2-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5S2/c11-5-1-2-7-6(3-5)13-8(18-7)4-17-10-14-9(12)15-16-10/h1-3H,4H2,(H3,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNQTQLXRPINDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
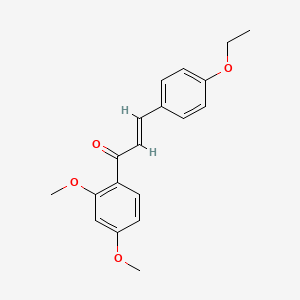
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
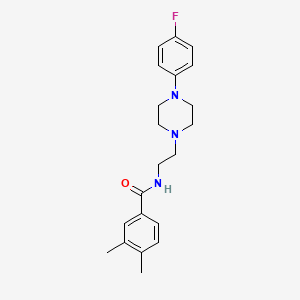
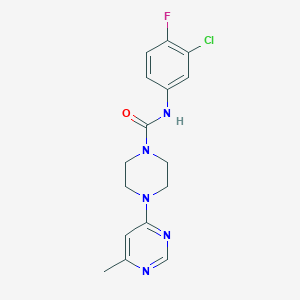

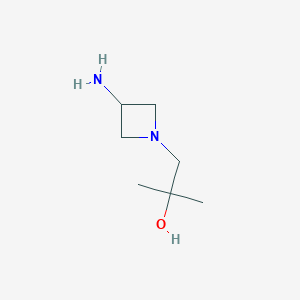
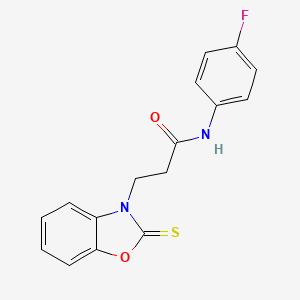
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)


![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

